N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is formed via cyclization reactions involving diamines and suitable electrophiles.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine moiety using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and potential side effects to evaluate its suitability as a drug candidate.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor’s active site, blocking the binding of natural ligands and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole, which have diverse pharmacological activities.
Uniqueness
N-(2,3-dimethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-17-8-10-21(11-9-17)28-23-16-24(27-20(4)26-23)30-12-14-31(15-13-30)25(32)29-22-7-5-6-18(2)19(22)3/h5-11,16H,12-15H2,1-4H3,(H,29,32)(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHIEXBUXJROGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=CC(=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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